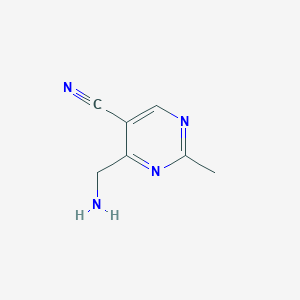![molecular formula C5H6N6 B15246308 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15246308.png)
8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate hydrazides with esters of fluorinated acids or activated carbonyl compounds . One common method includes the reaction of 2-chloropyrazine with hydrazine hydrate in ethanol at elevated temperatures . The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using commercially available reagents to achieve multigram quantities .
Chemical Reactions Analysis
Types of Reactions
8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival . The compound binds to these kinases, disrupting their signaling pathways and leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines: These compounds share a similar core structure and have been studied for their medicinal chemistry applications.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Various derivatives have been synthesized and evaluated for their biological activities.
Uniqueness
8-Hydrazinyl-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to other triazolopyrazine derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C5H6N6 |
|---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazin-8-ylhydrazine |
InChI |
InChI=1S/C5H6N6/c6-9-4-5-10-8-3-11(5)2-1-7-4/h1-3H,6H2,(H,7,9) |
InChI Key |
OKVBRELRTDMMSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NN=C2C(=N1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


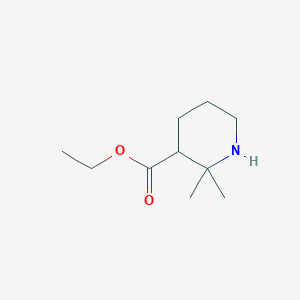

![6,7-Difluoro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15246231.png)
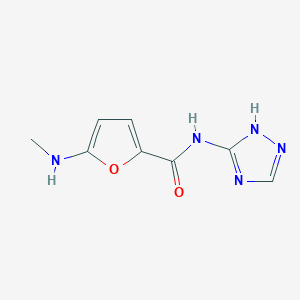

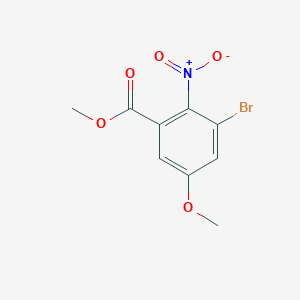
![4,6-Dimethylpyrazolo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B15246254.png)
![azane;[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate](/img/structure/B15246258.png)
![1-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B15246260.png)
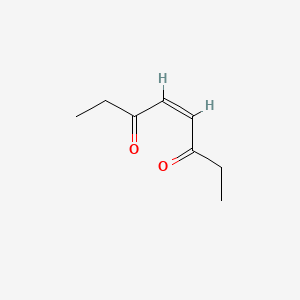
![Indolo[1,2-a]quinoxalin-6(5H)-one](/img/structure/B15246287.png)

